Cas no 2097969-97-4 (N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)

N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- N-(azetidin-3-yl)furan-2-carboxamide hydrochloride
- N-(azetidin-3-yl)furan-2-carboxamide;hydrochloride
- N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride
-
- Inchi: 1S/C8H10N2O2.ClH/c11-8(7-2-1-3-12-7)10-6-4-9-5-6;/h1-3,6,9H,4-5H2,(H,10,11);1H
- InChI Key: LAXPJEIIPLFXOY-UHFFFAOYSA-N
- SMILES: Cl.O1C=CC=C1C(NC1CNC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 180
- Topological Polar Surface Area: 54.3
N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2158-2145-10g |
N-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
Life Chemicals | F2158-2145-2.5g |
N-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F2158-2145-0.5g |
N-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F2158-2145-1g |
N-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
TRC | N298261-500mg |
n-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 500mg |
$ 435.00 | 2022-06-03 | ||
TRC | N298261-1g |
n-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 1g |
$ 660.00 | 2022-06-03 | ||
TRC | N298261-100mg |
n-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 100mg |
$ 115.00 | 2022-06-03 | ||
Life Chemicals | F2158-2145-5g |
N-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F2158-2145-0.25g |
N-(azetidin-3-yl)furan-2-carboxamide hydrochloride |
2097969-97-4 | 95%+ | 0.25g |
$419.0 | 2023-09-06 |
N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride Related Literature
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
Additional information on N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride
N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride: A Comprehensive Overview
N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride (CAS No. 2097969-97-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azetidine derivatives and is characterized by its furan ring and amide functionality, which contribute to its pharmacological properties.
The chemical structure of N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride consists of a furan ring attached to an azetidine moiety through an amide linkage. The presence of the azetidine ring, a four-membered heterocyclic compound, imparts rigidity and conformational constraint to the molecule, which can influence its binding affinity and selectivity for various biological targets. The hydrochloride salt form ensures improved solubility and stability, making it suitable for pharmaceutical development.
Recent studies have explored the potential of N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound can modulate the activity of specific enzymes and receptors involved in the pathogenesis of these conditions. For instance, it has been reported to inhibit the activity of β-secretase (BACE1), an enzyme responsible for the production of amyloid-beta peptides, which are key players in Alzheimer's disease pathology.
In addition to its neuroprotective effects, N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride has also demonstrated promising anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This anti-inflammatory activity suggests potential applications in treating inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride has been extensively studied to optimize its therapeutic potential. Preclinical data indicate that it exhibits favorable oral bioavailability and a reasonable half-life, making it a viable candidate for oral administration. Furthermore, its low molecular weight and lipophilicity contribute to its ability to cross the blood-brain barrier, which is crucial for targeting central nervous system (CNS) disorders.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride in human subjects. Early phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical investigation.
In conclusion, N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride (CAS No. 2097969-97-4) represents a promising candidate in the development of novel therapeutics for neurodegenerative diseases and inflammatory disorders. Its unique chemical structure, combined with its favorable pharmacological properties, positions it as a valuable asset in the pharmaceutical industry. Ongoing research and clinical trials will continue to elucidate its full potential and guide its future applications in medicine.
2097969-97-4 (N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride) Related Products
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)




